molecular formula C25H25N3O3 B15131579 [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate CAS No. 1965309-71-0

[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate

Cat. No.: B15131579
CAS No.: 1965309-71-0
M. Wt: 415.5 g/mol
InChI Key: MHOVHVCBZVSYJT-UHFFFAOYSA-N
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Description

[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate is a complex organic compound that features a piperazine ring substituted with benzamide and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzamide group can be introduced through an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine. The final step involves the esterification of the phenyl group with acetic anhydride under acidic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzamide group, converting it to a benzylamine derivative.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it combines the structural features of benzamide and phenyl acetate, potentially offering a broader range of biological activities and therapeutic applications.

Properties

CAS No.

1965309-71-0

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate

InChI

InChI=1S/C25H25N3O3/c1-19(29)31-24-13-11-23(12-14-24)28-17-15-27(16-18-28)22-9-7-21(8-10-22)26-25(30)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,30)

InChI Key

MHOVHVCBZVSYJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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